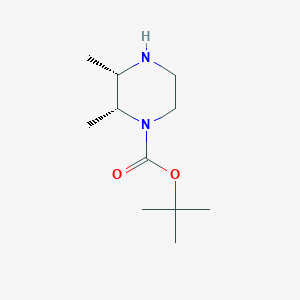

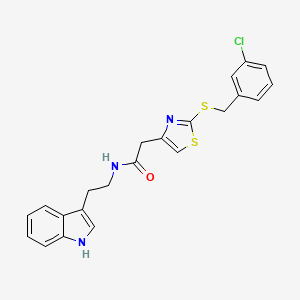

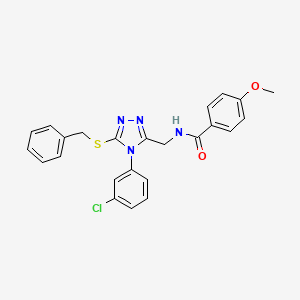

![molecular formula C9H13N3O B2487317 N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide CAS No. 161035-21-8](/img/structure/B2487317.png)

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide is an organic compound featuring an imidazole ring, a common moiety in many biologically active molecules and materials. The imidazole ring, a five-membered planar heterocycle containing two nitrogen atoms, is known for its involvement in various chemical reactions, highlighting its significance in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of imidazole-containing compounds can be achieved through various methods. For example, the copper-mediated aerobic oxidative synthesis provides a route for creating imidazo[1,2-a]pyridines, indicating that copper catalysis can be an effective strategy for constructing imidazole rings under mild conditions (Zhou et al., 2016). Another approach involves the use of rhodium-catalyzed denitrogenative rearrangement of triazol-yl alkanols to synthesize enaminones, demonstrating the versatility of transition metal catalysis in forming imidazole-containing structures (Miura et al., 2012).

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated through various spectroscopic and crystallographic techniques. For instance, X-ray crystallography provided insights into the stereochemistry and molecular packing of a specific imidazole derivative, highlighting the importance of weak intermolecular interactions in the crystal structure (Attia et al., 2013).

Chemical Reactions and Properties

Imidazole rings can participate in various chemical reactions, including N-arylation and cycloaddition, to form diverse structures. The synthesis of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones via condensation reactions exemplifies the reactivity of imidazole-containing compounds, showcasing their potential for generating compounds with significant activities (Hussain et al., 2009).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as solubility, melting point, and stability, can be influenced by their molecular structure. While specific data on N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were not found, the study of similar compounds provides a basis for understanding the physicochemical characteristics of imidazole-containing molecules.

Chemical Properties Analysis

The chemical properties of imidazole derivatives, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and participation in hydrogen bonding, are critical for their biological activity and material applications. The synthesis and characterization of imidazole derivatives, as well as studies on their reactivity, provide valuable information for predicting the behavior of N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide in chemical environments.

- Copper-Mediated Aerobic Oxidative Synthesis (Zhou et al., 2016).

- Synthesis and Single Crystal X-Ray Structure (Attia et al., 2013).

- Rhodium-Catalyzed Denitrogenative Rearrangement (Miura et al., 2012).

- Synthesis of 3-[4-(1H-imidazol-1-yl) phenyl]prop-2-en-1-ones (Hussain et al., 2009).

Wissenschaftliche Forschungsanwendungen

Electrophysiological Activity

N-substituted imidazolylbenzamides, similar in structure to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, have shown promising results in cardiac electrophysiological activity studies. They were found to exhibit potency in in vitro Purkinje fiber assays, comparable to known selective class III agents like sematilide. This indicates the potential of the 1H-imidazol-1-yl moiety as a substitute for producing class III electrophysiological activity in this compound series (Morgan et al., 1990).

Antioxidant and Antimicrobial Activities

Compounds structurally related to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were synthesized and tested for their anti-leishmanial, antioxidant, and antifungal activities. Some of these compounds demonstrated significant activities, highlighting the potential of the imidazole moiety in contributing to these biological properties (Hussain et al., 2009).

Anticonvulsant Activity

In the realm of neurological disorders, omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, similar to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide, have been explored for their anticonvulsant properties. These compounds were effective against seizures induced by maximal electroshock, with certain derivatives showing significant activity (Aktürk et al., 2002).

Antimycobacterial Activity

In the field of infectious diseases, derivatives of compounds similar to N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide were synthesized and tested against Mycobacterium tuberculosis. While only a few compounds showed modest growth inhibition, the structure-activity relationships acquired from these studies offer valuable insights for future drug development (Sanna et al., 2002).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(3-imidazol-1-ylpropyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c1-2-9(13)11-4-3-6-12-7-5-10-8-12/h2,5,7-8H,1,3-4,6H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQYFPNINMNIGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCN1C=CN=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(1H-Imidazol-1-yl)propyl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

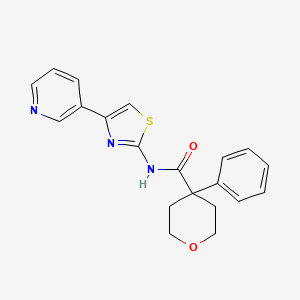

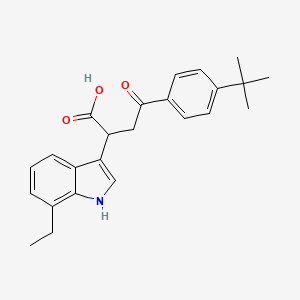

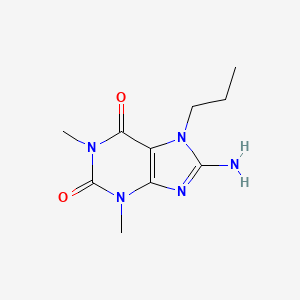

![N-benzyl-N-ethyl-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2487237.png)

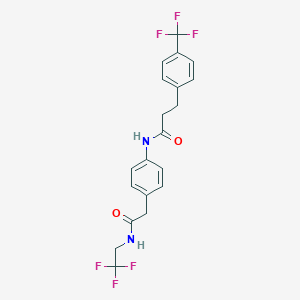

![tert-butyl N-{[3-(difluoromethyl)pyrrolidin-3-yl]methyl}carbamate](/img/structure/B2487241.png)

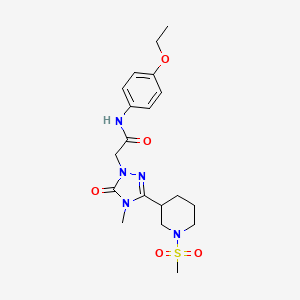

![(Z)-7-(2-(4-methoxyphenyl)hydrazono)-1,3-dimethylthiazolo[2,3-f]purine-2,4,6(1H,3H,7H)-trione](/img/structure/B2487252.png)